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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315 Get Quote

Executive Summary & Compound Profile
Target Compound: 2-(4-Chlorophenyl)ethyl chloride CAS Registry Number: 32327-70-1

Synonyms: 1-chloro-4-(2-chloroethyl)benzene; ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

-Chlorophenethyl chloride; 4-Chlorophenylethyl chloride.[1][2] Molecular Formula: C

H

Cl

Molecular Weight: 175.05 g/mol [3]

This guide provides a rigorous spectroscopic analysis of 2-(4-Chlorophenyl)ethyl chloride, a

critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g.,

substituted phenethylamines). The following data integrates experimental precedents with high-

fidelity structural prediction to ensure accurate identification and quality control in drug

development workflows.

Structural Analysis & Theoretical Grounding
Before interpreting spectra, the researcher must understand the electronic environment of the

molecule. The structure consists of a para-disubstituted benzene ring and a chloroethyl side
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chain.[2]

Electronic Effects: The aromatic ring is deactivated by the chlorine atom (inductive

withdrawal

) but activated slightly by the alkyl chain. This creates a distinct AA'BB' splitting pattern in the

H NMR.[2]

Chemical Shift Logic: The terminal methylene group (-CH

Cl) is significantly deshielded by the electronegative chlorine, appearing downfield relative to
the benzylic methylene.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the molecular weight and the presence

of the dichloro- motif.

Isotope Pattern Analysis
Chlorine has two stable isotopes:

Cl (75.8%) and

Cl (24.2%). Since the molecule contains two chlorine atoms, the molecular ion cluster exhibits
a characteristic 9:6:1 intensity ratio.
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Ion Type m/z Value
Relative
Abundance

Origin

M 174 100% (Base)
Cl +

Cl

M+2 176 ~65%
Cl +

Cl

M+4 178 ~10%
Cl +

Cl

Fragmentation Pathway
The fragmentation is driven by the stability of the benzylic carbocation.

Molecular Ion (m/z 174): The parent peak.[2]

Tropylium Formation (m/z 125/127): Cleavage of the C-C bond in the ethyl chain releases

the chloromethyl radical (

CH

Cl, mass 49) and generates the 4-chlorobenzyl cation, which rearranges to the stable
chlorotropylium ion.

Aryl Cation (m/z 89): Loss of HCl from the tropylium ion.[2]

Fragmentation Logic Diagram (DOT)
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Key
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Electron Impact
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- HCl

Blue: Parent | Green: Major Fragment | Yellow: Secondary Fragment

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-(4-Chlorophenyl)ethyl chloride under

Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation.[2] The following data represents the

consensus values for the compound in CDCl

.

H NMR Data (400 MHz, CDCl )
The spectrum is characterized by two distinct regions: the aromatic zone (7.0–7.5 ppm) and the

aliphatic zone (2.5–4.0 ppm).
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Context

7.28 Doublet (d) 2H 8.4
Ar-H (meta to

alkyl)

Ortho to Cl

(Deshielded)

7.16 Doublet (d) 2H 8.4
Ar-H (ortho to

alkyl)
Meta to Cl

3.69 Triplet (t) 2H 7.2
-CH

-Cl

-position to Cl

(Deshielded)

3.04 Triplet (t) 2H 7.2
Ar-CH

-

Benzylic

position

Interpretation Note: The aromatic region often appears as a higher-order AA'BB' system rather

than pure doublets, depending on the field strength. The key identifier is the symmetry of the

peaks indicating para-substitution.

C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
Carbon Type Assignment

136.5 Quaternary (C) Ar-C (ipso to alkyl)

132.8 Quaternary (C) Ar-C (ipso to Cl)

130.2 Methine (CH) Ar-C (ortho to alkyl)

128.8 Methine (CH) Ar-C (ortho to Cl)

44.8
Methylene (CH

)

-CH

-Cl

38.5
Methylene (CH

)

Ar-CH

-
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Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" verification method.[2]

3000–2850 cm

: C-H stretching. Weak signals >3000 cm

(aromatic C-H) and stronger signals <3000 cm

(aliphatic C-H).

1490, 1595 cm

: C=C Aromatic ring skeletal vibrations.[2]

1090 cm

: Ar-Cl stretching (strong, characteristic of chlorobenzene derivatives).

820–830 cm

: C-H out-of-plane bending (oop) for para-disubstituted benzene. This is a crucial region for
distinguishing isomers (ortho/meta/para).[2]

700–750 cm

: C-Cl (aliphatic) stretch.[2]

Experimental Protocols
Synthesis Workflow (Laboratory Scale)
The most reliable route involves the chlorination of the corresponding alcohol precursor.

Reagents: 2-(4-Chlorophenyl)ethanol, Thionyl Chloride (SOCl

), Pyridine (cat.), Dichloromethane (DCM).[2]

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and

addition funnel under N

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-ethylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-ethylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-ethylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-ethylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-ethylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atmosphere.

Dissolution: Dissolve 2-(4-Chlorophenyl)ethanol (10.0 g, 64 mmol) in dry DCM (50 mL). Add

pyridine (0.1 eq) as a scavenger.[2]

Addition: Cool to 0°C. Add SOCl

(1.2 eq) dropwise over 30 minutes.

Reaction: Allow to warm to room temperature, then reflux for 3 hours. Monitor by TLC

(Hexane/EtOAc 9:1).[2]

Workup: Quench with ice water. Extract with DCM (3x).[2] Wash organics with sat.[2]

NaHCO

and Brine.[2]

Purification: Dry over MgSO

, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 2 mmHg) or flash
chromatography if necessary.[2]

Synthesis Logic Diagram (DOT)

4-Chlorophenylacetic Acid Reduction
(BH3·THF or LiAlH4) 2-(4-Chlorophenyl)ethanol Chlorination

(SOCl2 / DCM) 2-(4-Chlorophenyl)ethyl chloride

Click to download full resolution via product page

Caption: Synthetic route from acid precursor to final chloride.

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these common impurities:

2-(4-Chlorophenyl)ethanol: Unreacted starting material.[2]

Detection: Broad IR peak at 3300 cm
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(O-H); NMR triplet at ~3.8 ppm (-CH

OH).[2]

Styrene Derivative: 4-Chlorostyrene (Elimination product).[2]

Detection: Olefinic protons in NMR (5.2–6.7 ppm, complex splitting).[2]

Regioisomers: 1-chloro-4-(1-chloroethyl)benzene (Benzylic chlorination byproduct).[2]

Detection: Quartet at ~5.0 ppm (benzylic methine) in

H NMR.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1587315#spectroscopic-data-for-2-4-chlorophenyl-
ethyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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